2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole
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Overview
Description
2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring substituted with a difluorobut-3-en-1-yl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole typically involves the reaction of 4,4-difluorobut-3-en-1-yl sulfide with 4-ethyl-4,5-dihydro-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]acetate
- [(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene
- 2,2-difluorobut-3-en-1-ol
Uniqueness
2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824391-28-8 |
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Molecular Formula |
C9H13F2NS2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
2-(4,4-difluorobut-3-enylsulfanyl)-4-ethyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H13F2NS2/c1-2-7-6-14-9(12-7)13-5-3-4-8(10)11/h4,7H,2-3,5-6H2,1H3 |
InChI Key |
PWQJHDHTKMGIOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CSC(=N1)SCCC=C(F)F |
Origin of Product |
United States |
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